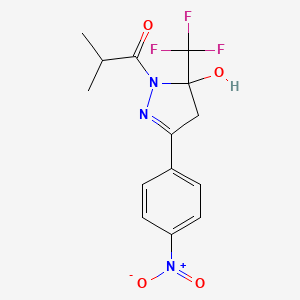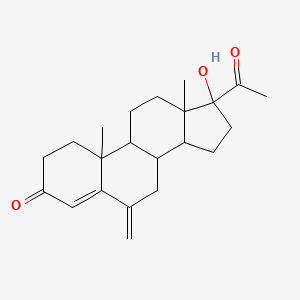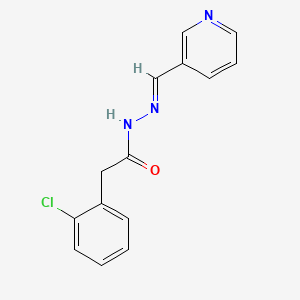![molecular formula C11H17O4P B5204288 butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
butyl[(2-hydroxyphenoxy)methyl]phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid, also known as BHMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHMP is a phosphonate compound that has been synthesized using different methods and has shown promising results in various studies.
科学的研究の応用
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has shown promising results as an antibacterial and antifungal agent, and has been studied for its potential use in the treatment of infections caused by drug-resistant bacteria. In agriculture, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been studied for its potential use as a herbicide, and has shown selective activity against certain weed species. In material science, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been studied for its potential use as a flame retardant, and has shown excellent performance in reducing the flammability of different materials.
作用機序
The mechanism of action of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is a key enzyme involved in the biosynthesis of fatty acids in bacteria and fungi. This inhibition leads to the disruption of cell wall synthesis and ultimately, cell death.
Biochemical and Physiological Effects:
butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been shown to have low toxicity and is well-tolerated in animal studies. In vitro studies have shown that butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has antibacterial and antifungal activity against a wide range of microorganisms, including drug-resistant strains. butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has also been shown to have herbicidal activity against certain weed species, and has been shown to reduce the flammability of different materials.
実験室実験の利点と制限
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has several advantages as a research tool, including its low toxicity and broad-spectrum activity against different microorganisms. However, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has some limitations, including its limited solubility in water and its potential to interfere with certain assays due to its phosphonate group.
将来の方向性
There are several future directions for research involving butyl[(2-hydroxyphenoxy)methyl]phosphinic acid. One potential area of research is the development of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid-based antibacterial and antifungal agents for the treatment of drug-resistant infections. Another potential area of research is the development of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid-based herbicides for selective weed control in agriculture. Additionally, butyl[(2-hydroxyphenoxy)methyl]phosphinic acid could be further studied for its potential use as a flame retardant in different materials.
合成法
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid can be synthesized using different methods, including the reaction of butyl phosphonic acid with salicylic acid in the presence of a catalyst, or the reaction of butyl phosphonic acid with 2-hydroxybenzyl alcohol. The synthesis of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid using these methods has been reported in various studies, and the purity and yield of the compound have been optimized using different parameters.
特性
IUPAC Name |
butyl-[(2-hydroxyphenoxy)methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-2-3-8-16(13,14)9-15-11-7-5-4-6-10(11)12/h4-7,12H,2-3,8-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHUYJSOZGADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(COC1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl-[(2-hydroxyphenoxy)methyl]phosphinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)


![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)


![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
